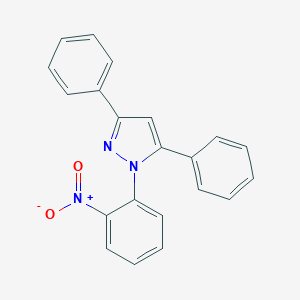
1-(2-Nitrophenyl)-3,5-diphenylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Nitrophenyl)-3,5-diphenylpyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitrophenyl group at position 1 and two phenyl groups at positions 3 and 5. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrophenyl)-3,5-diphenylpyrazole typically involves the cyclization of appropriate hydrazones or hydrazides with diketones or their equivalents. One common method is the reaction of 2-nitrophenylhydrazine with 1,3-diphenylpropane-1,3-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(2-Nitrophenyl)-3,5-diphenylpyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products Formed
Reduction: 1-(2-aminophenyl)-3,5-diphenyl-1H-pyrazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives of the phenyl rings.
科学的研究の応用
1-(2-Nitrophenyl)-3,5-diphenylpyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(2-Nitrophenyl)-3,5-diphenylpyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its biological effects.
類似化合物との比較
Similar Compounds
1-(2-nitrophenyl)-3-phenyl-1H-pyrazole: Lacks one phenyl group compared to the target compound.
1-(2-nitrophenyl)-3,5-dimethyl-1H-pyrazole: Contains methyl groups instead of phenyl groups at positions 3 and 5.
1-(2-aminophenyl)-3,5-diphenyl-1H-pyrazole: The nitro group is reduced to an amino group.
Uniqueness
1-(2-Nitrophenyl)-3,5-diphenylpyrazole is unique due to the presence of both nitrophenyl and diphenyl groups, which impart distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C21H15N3O2 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
1-(2-nitrophenyl)-3,5-diphenylpyrazole |
InChI |
InChI=1S/C21H15N3O2/c25-24(26)20-14-8-7-13-19(20)23-21(17-11-5-2-6-12-17)15-18(22-23)16-9-3-1-4-10-16/h1-15H |
InChIキー |
GNLICTYLXXPFLR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















